molecular formula C8H11NO2S B2668116 Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate CAS No. 1894776-19-2

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate

Cat. No.: B2668116
CAS No.: 1894776-19-2
M. Wt: 185.24
InChI Key: YIILUFDXAKNGKX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate (CAS: 1894776-19-2) is a thiazole-containing ester with the molecular formula C₈H₁₁NO₂S (molecular weight: 185.24 g/mol). It features a branched propanoate backbone substituted with a methyl group and a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-8(2,7(10)11-3)6-9-4-5-12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIILUFDXAKNGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate typically involves the reaction of 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, allowing the esterification process to occur, resulting in the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate exhibits significant potential in drug development due to its biological activity. Compounds containing thiazole rings are known for their antimicrobial and antifungal properties, making them valuable in combating resistant strains of bacteria and fungi.

Antimicrobial Activity
Research indicates that thiazole derivatives can inhibit the growth of various pathogens. For instance, studies have shown that similar compounds effectively target Staphylococcus aureus and Candida species, including drug-resistant strains . The mechanism often involves disruption of microbial cell membranes or interference with vital enzymatic processes.

Case Study: Antifungal Properties
A study published in 2023 highlighted the efficacy of thiazole derivatives against drug-resistant Candida strains. This compound could potentially be developed into a therapeutic agent targeting these resistant pathogens .

Agricultural Applications

The compound also shows promise as a biopesticide. Its ability to inhibit certain bacterial strains and fungi suggests applications in agricultural practices aimed at controlling plant diseases.

Biopesticide Development
Thiazole derivatives have been explored for use in organic farming due to their natural origins and effectiveness against pests without harming beneficial organisms. this compound can be formulated into pest control products that are environmentally friendly.

Biochemical Applications

In biochemistry, this compound serves as an organic buffer and is utilized in peptide synthesis. Its high yield makes it suitable for various biochemical reactions, particularly in laboratory settings where precise conditions are required for synthesizing complex molecules .

Peptide Synthesis
This compound's role as a coupling agent in peptide synthesis is notable. It facilitates the formation of peptide bonds between amino acids, which is crucial for producing peptides with specific biological activities .

Summary of Key Properties and Activities

The following table summarizes the key properties and activities associated with this compound:

Property/Activity Description
Chemical Structure Thiazole derivative with a propanoate group
Antimicrobial Activity Effective against Staphylococcus aureus and resistant Candida strains
Biopesticide Potential Inhibitory effects on plant pathogens
Use in Peptide Synthesis High-yielding coupling agent

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(1,3-thiazol-2-yl)propanoate (CAS: 1781595-80-9)

  • Molecular Formula: C₈H₁₁NO₂S (same as the methyl ester).
  • Key Differences: The ethyl ester group replaces the methyl ester, increasing hydrophobicity (logP: ~1.8 vs. ~1.5 for the methyl derivative). Synthesis: Prepared via similar esterification routes but using ethanol instead of methanol . Applications: Less studied in biological contexts compared to methyl derivatives, but both share utility as intermediates in drug development.

Methyl 3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoate

  • Molecular Formula : C₂₀H₁₈ClN₃O₂S.
  • Synthesis: Involves refluxing with sulfuric acid in methanol, similar to simpler thiazole esters . Biological Relevance: Demonstrated higher antimicrobial activity compared to simpler thiazole esters due to extended conjugation .

Sodium 2-methyl-2-(1,3-thiazol-2-yl)propanoate (CAS: 2044796-55-4)

  • Molecular Formula : C₇H₈NNaO₂S.
  • Key Differences :
    • Sodium salt form increases water solubility (>50 mg/mL vs. ~10 mg/mL for the methyl ester).
    • Applications : Preferred in formulations requiring high bioavailability, such as injectable antibiotics .

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate

  • Molecular Formula : C₉H₁₁N₃O₅S.
  • Key Differences: Amino and methoxycarbonylmethoxyimino groups introduce hydrogen-bonding sites, enhancing crystallinity (m.p.: 165–167°C). Structural Insights: Crystal packing stabilized by N–H···O and C–H···O interactions, unlike the methyl ester’s simpler van der Waals forces .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (H₂O)
Methyl 2-methyl-2-(thiazol-2-yl)propanoate C₈H₁₁NO₂S 185.24 Methyl ester, thiazol-2-yl Not reported ~10 mg/mL
Ethyl 2-(thiazol-2-yl)propanoate C₈H₁₁NO₂S 185.24 Ethyl ester, thiazol-2-yl Not reported ~5 mg/mL
Sodium 2-methyl-2-(thiazol-2-yl)propanoate C₇H₈NNaO₂S 193.20 Sodium carboxylate, thiazol-2-yl >200 (decomposes) >50 mg/mL
Methyl 3-(5-amino-thiadiazol-2-yl)propanoate C₆H₉N₃O₂S 187.22 Amino-thiadiazole, methyl ester Not reported ~15 mg/mL

Key Research Findings

  • Synthetic Flexibility: Methyl 2-methyl-2-(thiazol-2-yl)propanoate is synthesized via catalytic esterification, analogous to methods for ethyl and aromatic derivatives .
  • Biological Activity: Thiazole esters exhibit moderate antimicrobial activity, but derivatives with amino or aromatic groups (e.g., 4-chlorophenyl) show enhanced potency due to improved target binding .
  • Physicochemical Properties: Sodium salts (e.g., sodium 2-methyl-2-(thiazol-2-yl)propanoate) are optimal for aqueous formulations, while methyl/ethyl esters are preferred in lipid-soluble drug delivery .

Biological Activity

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound contains a thiazole ring, which is known for its diverse biological activities. The compound can be represented by the following molecular formula:

  • Molecular Formula : C₇H₉NOS
  • Molecular Weight : Approximately 155.22 g/mol

The presence of the thiazole moiety contributes to its reactivity and interaction with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, thiazole derivatives have been shown to exhibit:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, likely through inhibition of cell wall synthesis or disruption of metabolic pathways.
  • Antitumor Activity : Studies indicate that thiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, certain derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-15 and A549 .

Biological Activity Summary Table

Activity Type Description IC50 Values (µg/mL)
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaVaries by strain
AntifungalInhibits growth of common fungal pathogensVaries by strain
AntitumorInduces apoptosis in cancer cells; effective against HCT-15 and A5491.61 ± 1.92
AnticonvulsantSome derivatives exhibit anticonvulsant properties in animal modelsNot specified

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on human glioblastoma cells, revealing that it induced significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits broad-spectrum antimicrobial activity. In vitro studies indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Mechanistic Insights : Molecular dynamics simulations demonstrated that the compound interacts with target proteins primarily through hydrophobic interactions, which may enhance its binding affinity and specificity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

Compound Name Structure Features Biological Activity
SulfathiazoleThiazole ring with sulfonamide groupAntimicrobial
RitonavirThiazole moiety in an antiviral drugAntiretroviral
BenzothiazoleContains both benzene and thiazole ringsExhibits antibacterial and antifungal properties

Q & A

Q. What are the standard synthetic routes for Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between thiazole derivatives and ester precursors. For example, similar compounds are synthesized via refluxing thiazole-containing intermediates with halogenated carbonyl compounds (e.g., 3-chloropentane-2,4-dione) in acetone, followed by neutralization with sodium acetate and recrystallization from methanol . Optimization includes adjusting reaction time, temperature (e.g., 80°C for acylations), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization (using solvents like methanol or propanol) ensures high yields and purity. Monitoring reactions with TLC or GC is critical for identifying optimal termination points .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • 1H/13C NMR : The thiazole proton signals appear as distinct singlets or doublets in the aromatic region (δ 7.0–8.5 ppm). The methyl ester group (COOCH3) resonates as a singlet near δ 3.6–3.8 ppm, while the branched methyl groups (C(CH3)2) appear as singlets around δ 1.4–1.6 ppm .
  • IR : Strong ester carbonyl (C=O) stretching vibrations at ~1720–1740 cm⁻¹ and thiazole ring C=N/C-S bands at ~1450–1600 cm⁻¹ confirm functional groups .
  • MS : Molecular ion peaks ([M+H]+) should align with the molecular weight (e.g., calculated via C8H11NO2S), with fragmentation patterns reflecting ester cleavage and thiazole stability .

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX software address them?

Crystallographic challenges include twinning (common in flexible esters), disordered solvent molecules , and low-resolution data due to weak diffraction. SHELXL (part of the SHELX suite) enables robust refinement via:

  • Twinning correction : Using TWIN/BASF commands to model twinned domains.
  • Disorder modeling : Assigning partial occupancy to disordered groups (e.g., ester conformers).
  • High-resolution refinement : Applying restraints for bond lengths/angles and utilizing Hirshfeld atom refinement (HAR) for hydrogen atom positioning .

Q. How should researchers address discrepancies in reaction yields or unexpected byproducts during synthesis?

  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted thiazole intermediates or ester hydrolysis products).
  • Condition screening : Vary catalysts (e.g., BF3·Et2O for cyclization) or solvent polarity to suppress side reactions .
  • Mechanistic studies : Probe reaction pathways via DFT calculations to predict intermediates (e.g., acyloxonium ions) and optimize transition states .

Q. What methodological approaches are recommended for preliminary bioactivity screening of derivatives?

  • In vitro assays : Test antimicrobial activity via broth microdilution (measuring MIC against bacterial/fungal strains) or anti-inflammatory activity using COX-2 inhibition assays.
  • Structural modifications : Introduce substituents (e.g., fluorophenyl or cinnamoyl groups) to the thiazole ring to enhance bioactivity, as seen in related compounds .
  • ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics and guide synthetic priorities .

Data Analysis and Contradiction Resolution

Q. How can conflicting spectroscopic or crystallographic data be resolved for this compound?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian or ADF software) to resolve signal assignments.
  • Multi-method refinement : Combine X-ray crystallography with solid-state NMR to resolve ambiguities in molecular conformation .
  • Crystallographic validation : Use PLATON or Olex2 to check for missed symmetry or solvent effects in crystal structures .

Methodological Tables

Q. Table 1: Key Spectral Benchmarks for this compound

TechniqueKey SignalsReference
1H NMR δ 1.45 (s, 6H, C(CH3)2), δ 3.75 (s, 3H, COOCH3), δ 7.20–8.10 (m, thiazole)
IR 1735 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N), 1455 cm⁻¹ (C-S)
MS (EI) m/z 201 [M+H]+, 185 [M-CH3]+, 143 [thiazole fragment+]

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation Strategy
Hydrolyzed ester (acid)Moisture in reactionUse anhydrous solvents, molecular sieves
Thiazole dimerOver-reactionReduce reaction time or temperature
Unreacted carbonylStoichiometric imbalanceOptimize molar ratios (e.g., 1:1.2 thiazole:ester)

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